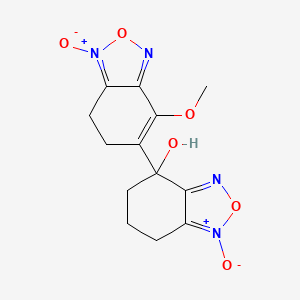
3-(6-chloro-1,3-benzodioxol-5-yl)-2-(4-fluorophenyl)acrylonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(6-chloro-1,3-benzodioxol-5-yl)-2-(4-fluorophenyl)acrylonitrile, also known as CFTRinh-172, is a small molecule inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel. This compound has been extensively studied in scientific research for its potential therapeutic applications in treating cystic fibrosis and other related diseases.
Mécanisme D'action
3-(6-chloro-1,3-benzodioxol-5-yl)-2-(4-fluorophenyl)acrylonitrile binds to the regulatory domain of the CFTR chloride channel, preventing its activation by cyclic AMP (cAMP) and other signaling molecules. This results in the inhibition of chloride ion transport across epithelial cell membranes, which is a hallmark of cystic fibrosis and related diseases.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, including the inhibition of CFTR-mediated chloride secretion in airway epithelial cells, the reduction of mucus viscosity in the airways of cystic fibrosis patients, and the improvement of lung function in animal models of cystic fibrosis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 3-(6-chloro-1,3-benzodioxol-5-yl)-2-(4-fluorophenyl)acrylonitrile is its high potency and selectivity for the CFTR chloride channel, which allows for specific and reversible inhibition of CFTR activity in a variety of experimental settings. However, one limitation of this compound is its potential off-target effects on other ion channels and transporters, which may complicate the interpretation of experimental results.
Orientations Futures
There are a number of potential future directions for research involving 3-(6-chloro-1,3-benzodioxol-5-yl)-2-(4-fluorophenyl)acrylonitrile, including the development of more potent and selective CFTR inhibitors, the investigation of the role of CFTR in other physiological processes beyond chloride transport, and the exploration of novel therapeutic strategies for cystic fibrosis and related diseases based on CFTR inhibition. Additionally, the use of this compound as a tool for studying the regulation of other ion channels and transporters may have broader implications for understanding the mechanisms of ion transport in health and disease.
Méthodes De Synthèse
3-(6-chloro-1,3-benzodioxol-5-yl)-2-(4-fluorophenyl)acrylonitrile can be synthesized through a multi-step process involving the reaction of 6-chloro-1,3-benzodioxole with 4-fluorobenzaldehyde, followed by the addition of acrylonitrile and subsequent purification steps.
Applications De Recherche Scientifique
3-(6-chloro-1,3-benzodioxol-5-yl)-2-(4-fluorophenyl)acrylonitrile has been widely used in scientific research as a tool to study the function and regulation of the CFTR chloride channel. This compound has been shown to inhibit the activity of CFTR in a reversible and dose-dependent manner, making it a valuable tool for investigating the role of CFTR in various physiological and pathological processes.
Propriétés
IUPAC Name |
(E)-3-(6-chloro-1,3-benzodioxol-5-yl)-2-(4-fluorophenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9ClFNO2/c17-14-7-16-15(20-9-21-16)6-11(14)5-12(8-19)10-1-3-13(18)4-2-10/h1-7H,9H2/b12-5- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFJWLTCVQUSNBT-XGICHPGQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)C=C(C#N)C3=CC=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C(=C2)/C=C(/C#N)\C3=CC=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9ClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-propoxybenzamide](/img/structure/B5058285.png)
![1-(2-chloro-4,5-difluorobenzoyl)-4-[4-nitro-3-(1-pyrrolidinyl)phenyl]piperazine](/img/structure/B5058298.png)
![2-{2-[2,6-dimethyl-4-[(4-methylphenyl)amino]-3,4-dihydro-1(2H)-quinolinyl]-2-oxoethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5058300.png)
![3-{5-[(3-methoxybenzoyl)amino]-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl}propanoic acid](/img/structure/B5058308.png)



![N-[3-(aminosulfonyl)phenyl]-4-chloro-3-nitrobenzenesulfonamide](/img/structure/B5058337.png)
![N-[2-chloro-5-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]-2-methylbenzamide](/img/structure/B5058352.png)
![(2-isopropoxy-5-{[methyl({1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}methyl)amino]methyl}phenyl)methanol](/img/structure/B5058370.png)
![N-(4-chlorophenyl)-3,5-dinitro-2-[(1-phenylethyl)amino]benzamide](/img/structure/B5058376.png)
![3-methyl-5-[3-(1-naphthylmethoxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5058380.png)
